Lipophilicity (LogP) Comparison: Kanzonol H vs. Non-Prenylated and Differently Prenylated Analogs
Kanzonol H exhibits a higher calculated partition coefficient (LogP) compared to its non-prenylated flavonoid core structures and certain other Kanzonol analogs, which may directly influence its membrane permeability and cellular uptake. While direct experimental LogP data for Kanzonol H is not available in public databases, its predicted LogP (XLogP3) is 7.1 [1]. In comparison, the non-prenylated isoflavonoid genistein has a predicted XLogP3 of 2.8, representing a significant difference [2]. Furthermore, Kanzonol C, which possesses a different prenylation pattern, has a predicted LogP of 6.7, indicating that specific prenyl substitution on Kanzonol H further augments its lipophilic character [3].
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 7.1 |
| Comparator Or Baseline | Genistein (XLogP3 = 2.8); Kanzonol C (XLogP3 = 6.7) |
| Quantified Difference | Kanzonol H is 4.3 units higher than Genistein and 0.4 units higher than Kanzonol C on the LogP scale. |
| Conditions | Predicted using XLogP3 algorithm based on molecular structure. |
Why This Matters
The significantly higher lipophilicity of Kanzonol H compared to non-prenylated flavonoids is a critical determinant of its passive membrane permeability and potential bioaccumulation, justifying its selection for specific cell-based or in vivo studies where enhanced cellular uptake is hypothesized to be advantageous.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Kanzonol H, Computed Properties. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Genistein, Computed Properties. View Source
- [3] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Kanzonol C, Computed Properties. View Source
